3-乙酰基苯甲酮-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

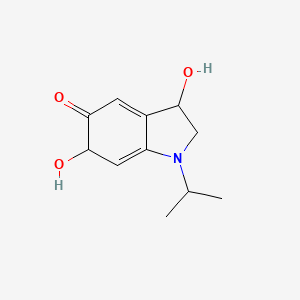

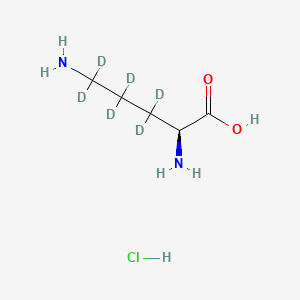

3-Acetylbenzophenone-d5 is a biochemical used for proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 .

Molecular Structure Analysis

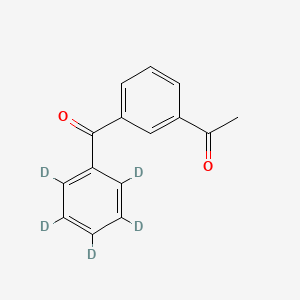

The molecular structure of 3-Acetylbenzophenone-d5 is similar to that of 3-Acetylbenzophenone, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former . The InChI string representation of 3-Acetylbenzophenone is InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 .

科学研究应用

1. 在异吲哚衍生物合成中的应用

3-乙酰基苯甲酮已用于异吲哚衍生物的合成。Nan'ya、Fujii 和 Bustugan (1990) 研究了邻乙酰基苯甲酮与芳香胺的反应,导致形成黄色 1,2-二芳基-3-(芳基亚氨基甲基)异吲哚。该研究提出了这些衍生物的结构和形成机制,突出了该化合物在杂环化学中的作用 (Nan'ya、Fujii 和 Bustugan,1990)。

2. 在偶氮染料降解研究中的作用

在环境研究中,3-乙酰基苯甲酮的衍生物因其在偶氮染料降解中的作用而受到研究。Spadaro 和 Renganathan (1994) 探索了过氧化物酶催化的偶氮染料(包括分散黄 3)的氧化,发现与 3-乙酰基苯甲酮相关的化合物在降解过程中有显着作用。这项工作提供了对工业染料的环境影响和降解途径的见解 (Spadaro 和 Renganathan,1994)。

3. 对磷光光谱研究的贡献

包括乙酰苯甲酮-d5 在内的各种乙酰苯酮衍生物的磷光光谱研究提供了对环境扰动和伪 Jahn-Teller 相互作用的见解。Koyanagi、Zwarich 和 Goodman (1972) 对这些化合物中最低三重态的环境敏感性和潜在表面进行了详细分析,为光化学和光谱学领域做出了贡献 (Koyanagi、Zwarich 和 Goodman,1972)。

安全和危害

While specific safety and hazard information for 3-Acetylbenzophenone-d5 is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

生化分析

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .

Molecular Mechanism

Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.

Transport and Distribution

Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

属性

IUPAC Name |

1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGALBGZJBTRY-QRKCWBMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1S,2R,4S)- (9CI)](/img/no-structure.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![Trifluoroacetic acid--N-acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/1)](/img/structure/B588759.png)

![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)